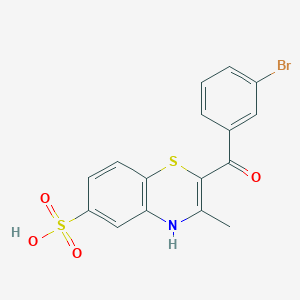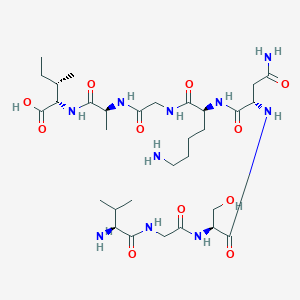![molecular formula C15H22ClNO4Si B14244544 1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate CAS No. 404353-10-2](/img/structure/B14244544.png)
1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate is a complex organic compound with a unique structure that combines a nitrophenyl group, an ethyl chain, and a silyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate typically involves multiple steps. One common method starts with the nitration of ethylbenzene to introduce the nitro group. This is followed by a Friedel-Crafts acylation to attach the ethyl chain. The final step involves the reaction of the resulting compound with chlorodimethylsilane in the presence of a base to form the silyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Hydrolysis: The silyl ester can be hydrolyzed to form the corresponding carboxylic acid and silanol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Hydrolysis: Water, acidic or basic conditions.
Major Products Formed
Reduction: 1-(2-Aminophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(2-Nitrophenyl)ethyl pentanoic acid and dimethylsilanol.
Aplicaciones Científicas De Investigación
1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in the development of bioactive compounds and drug candidates.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the silyl ester can be hydrolyzed to release active carboxylic acids.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Nitrophenyl)ethyl 5-[dimethylsilyl]pentanoate: Lacks the chloro group, leading to different reactivity.
1-(2-Nitrophenyl)ethyl 5-[trimethylsilyl]pentanoate: Contains a trimethylsilyl group instead of dimethylsilyl, affecting its steric properties.
1-(2-Nitrophenyl)ethyl 5-[chloro(trimethylsilyl)]pentanoate: Similar structure but with a trimethylsilyl group, altering its chemical behavior.
Uniqueness
1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate is unique due to the presence of both a nitrophenyl group and a chloro(dimethyl)silyl ester. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Propiedades
Número CAS |
404353-10-2 |
|---|---|
Fórmula molecular |
C15H22ClNO4Si |
Peso molecular |
343.88 g/mol |
Nombre IUPAC |
1-(2-nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate |
InChI |
InChI=1S/C15H22ClNO4Si/c1-12(13-8-4-5-9-14(13)17(19)20)21-15(18)10-6-7-11-22(2,3)16/h4-5,8-9,12H,6-7,10-11H2,1-3H3 |
Clave InChI |
NOLFFXXUQZFMDT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1[N+](=O)[O-])OC(=O)CCCC[Si](C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-1-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-(prop-2-yn-1-yl)methanimine](/img/structure/B14244475.png)

![9,10-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14244490.png)
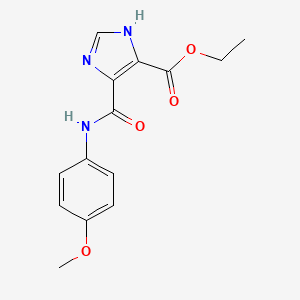
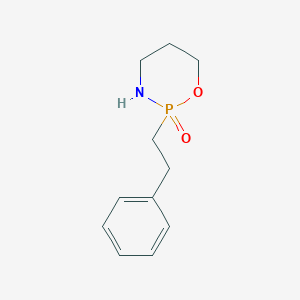
![4-{4-[2,2,2-Trichloro-1-(4-chlorophenyl)ethyl]phenyl}butanoic acid](/img/structure/B14244503.png)
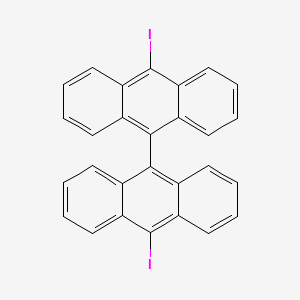
![N-[5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14244512.png)
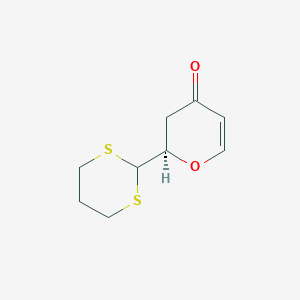
![{3-(Decyloxy)-5-[(pyren-1-yl)methoxy]phenyl}methanol](/img/structure/B14244520.png)

